molecular formula C9H16N2O4 B13762623 Malonic acid, oxo-, diethyl ester, dimethylhydrazone CAS No. 73747-64-5

Malonic acid, oxo-, diethyl ester, dimethylhydrazone

Cat. No.: B13762623
CAS No.: 73747-64-5
M. Wt: 216.23 g/mol
InChI Key: HJJBFVPLKKKFTP-UHFFFAOYSA-N
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Description

Diethyl 2-(dimethylhydrazinylidene)propanedioate is an organic compound with the molecular formula C9H16N2O4 It is a derivative of malonic ester and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(dimethylhydrazinylidene)propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylhydrazine. The reaction typically involves the following steps:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with dimethylhydrazine under controlled conditions to yield diethyl 2-(dimethylhydrazinylidene)propanedioate.

Industrial Production Methods

While specific industrial production methods for diethyl 2-(dimethylhydrazinylidene)propanedioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(dimethylhydrazinylidene)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction can produce primary amines.

    Substitution: Substitution reactions yield various substituted hydrazine derivatives.

Scientific Research Applications

Diethyl 2-(dimethylhydrazinylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl 2-(dimethylhydrazinylidene)propanedioate involves its reactivity as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-(dimethylhydrazinylidene)propanedioate.

    Dimethylhydrazine: A reagent used in the synthesis of the compound.

    Diethyl 2-(hydrazinylidene)propanedioate: A similar compound with a hydrazine group instead of a dimethylhydrazine group.

Uniqueness

Diethyl 2-(dimethylhydrazinylidene)propanedioate is unique due to the presence of the dimethylhydrazine group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in organic synthesis and research.

Properties

CAS No.

73747-64-5

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl 2-(dimethylhydrazinylidene)propanedioate

InChI

InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3

InChI Key

HJJBFVPLKKKFTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN(C)C)C(=O)OCC

Origin of Product

United States

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